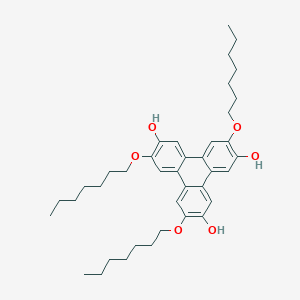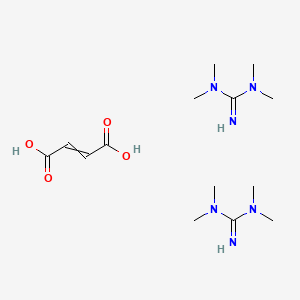![molecular formula C17H36SSi B14187160 tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane CAS No. 833460-58-5](/img/structure/B14187160.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable alkene with a silane reagent under specific conditions. One common method involves the hydrosilylation of 1-(methylsulfanyl)dec-1-ene with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new silicon-containing compounds.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The methylsulfanyl group can undergo oxidation and reduction reactions, while the double bond in the dec-1-en-1-yl group can participate in addition reactions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis as protecting groups.
Phenylsilyl compounds: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of silicon-containing polymers.
Vinylsilyl compounds: These compounds have a vinyl group attached to the silicon atom and are used in the production of silicone rubbers and resins.
The uniqueness of this compound lies in its combination of a tert-butyl group, dimethyl groups, and a 1-(methylsulfanyl)dec-1-en-1-yl group, which imparts specific reactivity and properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
833460-58-5 |
|---|---|
Molekularformel |
C17H36SSi |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C17H36SSi/c1-8-9-10-11-12-13-14-15-16(18-5)19(6,7)17(2,3)4/h15H,8-14H2,1-7H3 |
InChI-Schlüssel |
LVPADOCVUNMFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C([Si](C)(C)C(C)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)


![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)

![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)


